Bicyclo[2.2.1]heptan-2-one, 3-methyl-
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Overview
Description
Bicyclo[2.2.1]heptan-2-one, 3-methyl- is a bicyclic ketone compound with a unique structure that includes a seven-membered ring system. This compound is known for its stability and reactivity, making it a valuable subject of study in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]heptan-2-one, 3-methyl- can be synthesized through various methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and a suitable dienophile, followed by oxidation to introduce the ketone functionality. The reaction conditions typically involve moderate temperatures and the use of catalysts to enhance the reaction rate .
Industrial Production Methods
Industrial production of bicyclo[2.2.1]heptan-2-one, 3-methyl- often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]heptan-2-one, 3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Bicyclo[2.2.1]heptan-2-one, 3-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins
Mechanism of Action
The mechanism of action of bicyclo[2.2.1]heptan-2-one, 3-methyl- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing its reactivity and stability. The ketone group plays a crucial role in its reactivity, enabling it to undergo nucleophilic addition and other reactions .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptan-2-one, 3,3-dimethyl-: This compound has two additional methyl groups, which can influence its reactivity and physical properties.
Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-: The presence of three methyl groups at different positions alters its chemical behavior and applications.
Bicyclo[2.2.1]heptane, 1,3,3-trimethyl-:
Uniqueness
Bicyclo[2.2.1]heptan-2-one, 3-methyl- is unique due to its specific ring structure and the presence of a ketone group, which imparts distinct reactivity and stability. This makes it a valuable compound for various chemical and industrial applications .
Properties
CAS No. |
643-51-6 |
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Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
3-methylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C8H12O/c1-5-6-2-3-7(4-6)8(5)9/h5-7H,2-4H2,1H3 |
InChI Key |
AOLWVFLQJQUFMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CCC(C2)C1=O |
Origin of Product |
United States |
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